2-Chloro-5-fluoronitrobenzene

Overview

Description

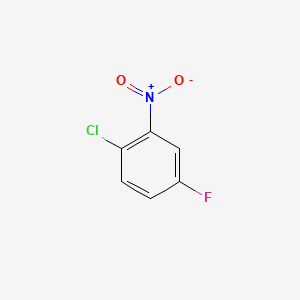

2-Chloro-5-fluoronitrobenzene (CAS 345-17-5) is a fluorinated nitrobenzene derivative with the molecular formula C₆H₃ClFNO₂ and a molecular weight of 175.54 g/mol. It is characterized by a nitro group (-NO₂), chlorine, and fluorine substituents at the 1-, 2-, and 5-positions of the benzene ring, respectively (meta-chloro and para-fluoro relative to the nitro group) . This compound is a pale white crystalline solid with a melting point of 37–40°C and a purity typically exceeding 98% .

It serves as a critical intermediate in pharmaceutical synthesis, particularly for serotonin transporter (SERT) ligands like N,N-dimethyl-2-(2-amino-4-fluorophenylthio)benzylamine, which are used in positron emission tomography (PET) imaging . Its reactivity stems from the electron-withdrawing nitro group, enabling nucleophilic aromatic substitution reactions essential for constructing bioactive molecules .

Preparation Methods

Direct Chlorination of 5-Fluoronitrobenzene

One common approach is the selective chlorination of 5-fluoronitrobenzene or its derivatives using chlorine gas in the presence of transition metal catalysts.

Method Details:

- Starting Material: 5-Fluoronitrobenzene or m-nitrotoluene derivatives.

- Chlorinating Agent: Chlorine gas.

- Catalysts: Transition metals such as iron, nickel, copper, or zinc or their salts.

- Reaction Conditions: Heating at 30–80 °C with stirring; chlorine gas is introduced until the starting material is consumed to less than 1% as monitored by central control analysis.

- Work-up: Sequential washing with water and sodium carbonate solution to remove acidic and metal residues.

- Purification: Vacuum distillation and reduced pressure rectification to achieve high purity (up to 99%).

This method was detailed in Chinese patent CN109265351B, which emphasizes the catalytic chlorination of m-nitrotoluene to obtain 2-chloro-5-nitro-toluene, a close analog to 2-chloro-5-fluoronitrobenzene, and can be adapted for fluoronitrobenzene substrates with appropriate modifications.

| Step | Operation | Conditions | Notes |

|---|---|---|---|

| 1 | Mix m-nitrotoluene and catalyst | 30–80 °C, stirring | Catalyst molar ratio 0.01–0.03:1 |

| 2 | Introduce chlorine gas | Until <1% starting material | Monitored by analysis |

| 3 | Wash with water and sodium carbonate | Room temperature, stirring | Multiple washes for purity |

| 4 | Vacuum distillation | 20–25 mmHg, temp ≤120 °C | Removes moisture |

| 5 | Reduced pressure rectification | 1–5 mmHg, reflux ratio 2–10 | Final purification |

Advantages: High conversion rate, relatively simple process, and purity up to 99%.

Disadvantages: Generates acidic and copper-containing wastewater requiring costly treatment; side reactions such as diazonium salt hydrolysis and denitrification may reduce selectivity.

Nucleophilic Aromatic Substitution on 2-Chloronitrobenzene

Another route involves nucleophilic substitution of chlorine in 2-chloronitrobenzene with fluoride sources to introduce the fluorine substituent.

Method Details:

- Starting Material: 2-chloronitrobenzene or 2,4-dichloronitrobenzene.

- Fluoride Source: Alkali metal fluoride (e.g., potassium fluoride).

- Solvent: Sulfolane or sulfolane/dichloronitrobenzene mixtures.

- Reaction Conditions: Heating under controlled mole ratios of solvent to substrate.

- Outcome: Formation of this compound by selective substitution.

A patent (US4164517A) describes the preparation of fluoronitrobenzene derivatives by heating 2-chloronitrobenzene with alkali metal fluoride in sulfolane, with reaction parameters optimized for yield and selectivity.

| Parameter | Range/Value | Effect |

|---|---|---|

| Sulfolane : Dichloronitrobenzene mole ratio | Varied (e.g., 5:1 to 10:1) | Influences solubility and reaction rate |

| Temperature | Elevated (not specified explicitly) | Promotes substitution |

| Fluoride source | Alkali metal fluoride | Provides nucleophile |

Advantages: Direct substitution avoids multiple steps; can be tuned for selectivity.

Disadvantages: Requires high temperature and specialized solvents; handling of fluoride salts and sulfolane requires safety considerations.

Hydrogenation and Derivative Transformations

For related compounds such as 2-bromo-5-fluoronitrobenzene, selective hydrogenation to the corresponding amine has been reported using Raney nickel catalysts under hydrogen pressure in methanol solvent. While this is a downstream process, it demonstrates the utility of halogenated fluoronitrobenzenes as intermediates.

Comparative Summary Table of Preparation Methods

Research Findings and Considerations

- Selectivity and Yield: Direct chlorination with transition metal catalysts achieves high purity but may suffer from side reactions and environmental concerns due to copper ion contamination in wastewater.

- Environmental Impact: The chlorination process produces high-concentration acidic and copper-containing wastewater (COD ~50,000 mg/L, copper ~4000 mg/L), requiring advanced treatment to meet discharge standards.

- Process Optimization: Reaction temperature, catalyst loading, chlorine feed rate, and washing protocols critically influence product purity and yield.

- Industrial Viability: Nucleophilic substitution methods offer an alternative but require careful control of reaction conditions and solvent recovery.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoronitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride in ethanol.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Reduction: Tin(II) chloride in ethanol at elevated temperatures.

Substitution: Potassium fluoride in tetramethylene sulfone with a catalyst.

Major Products Formed

Reduction: 2-Chloro-5-fluoroaniline.

Substitution: Various substituted nitrobenzenes depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

2-Chloro-5-fluoronitrobenzene serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Notably, it is utilized in the production of benzothiazole derivatives, which are important for developing drugs targeting serotonin transporters (SERT) and have implications in treating depression and anxiety disorders .

Case Study: Synthesis of Benzothiazole Derivatives

- Reagents Used: this compound, methylacetophenone, elemental sulfur.

- Outcome: High yields of benzothiazole derivatives were achieved, demonstrating the compound's effectiveness as a building block in medicinal chemistry.

Agrochemical Applications

In agrochemistry, this compound is employed in the formulation of pesticides and herbicides. Its unique reactivity allows for the development of compounds that effectively target specific agricultural pests, enhancing crop protection and yield.

Data Table: Agrochemical Formulations

| Compound | Function | Application |

|---|---|---|

| This compound | Intermediate | Synthesis of herbicides |

| 4-Fluorophenylthio-benzylamine | Pesticide | Targeting specific insects |

Material Science Applications

The compound is also used in material science for synthesizing specialty polymers and resins. These materials benefit from enhanced thermal stability and chemical resistance due to the incorporation of fluorinated compounds.

Example: Polymer Development

- Properties Enhanced: Thermal stability, chemical resistance.

- Applications: Coatings and advanced materials used in electronics and automotive industries.

Analytical Chemistry Applications

In analytical chemistry, this compound is utilized as a standard in chromatographic techniques. It aids in the accurate analysis of complex mixtures found in environmental and industrial samples.

Case Study: Environmental Analysis

- Method: High-performance liquid chromatography (HPLC).

- Findings: The compound facilitated the detection of nitroaromatic pollutants in water samples, contributing to environmental monitoring efforts .

Fluorine Chemistry Research

The unique structure of this compound allows researchers to explore the reactivity of fluorinated compounds. This research contributes to advancements in medicinal chemistry and the design of new therapeutic agents.

Research Focus:

- Investigating the effects of fluorination on biological activity.

- Developing new fluorinated drugs with improved efficacy and selectivity.

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoronitrobenzene is primarily related to its ability to undergo nucleophilic aromatic substitution reactionsThis reactivity is exploited in the synthesis of pharmaceuticals and other biologically active compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

The positional isomers of 2-chloro-5-fluoronitrobenzene differ in the arrangement of substituents on the benzene ring, leading to distinct physicochemical and functional properties. Key isomers include:

4-Chloro-2-fluoronitrobenzene (CAS 700-37-8)

- Structure : Chlorine at position 4, fluorine at position 2.

- Purity : >95% (HPLC).

- Price : ¥12,000/25g (Kanto Reagents) .

- Applications : Less documented in pharmaceutical synthesis compared to 2-chloro-5-fluoro derivatives, but used as a halogenated building block in organic chemistry.

5-Chloro-2-fluoronitrobenzene (CAS 345-18-6)

- Structure : Chlorine at position 5, fluorine at position 2.

- Purity : >98% (HPLC).

- Price : ¥15,000/25g (Kanto Reagents) .

- Safety : Classified as hazardous (危 4-3-III) due to acute toxicity, requiring stringent handling .

2-Chloro-3-fluoronitrobenzene

- Structure : Chlorine at position 2, fluorine at position 3.

- Synthesis : Prepared via copper(I)-catalyzed bromine-chlorine exchange, yielding 66% under optimized conditions .

- Reactivity : Demonstrates similar substitution patterns but may exhibit altered regioselectivity in aromatic reactions due to steric and electronic effects.

Comparative Data Table

*Note: The melting point discrepancy (73°C in vs. 37–40°C in ) may arise from differing synthesis methods or polymorphic forms.

Reactivity and Stability

- Photochemical Degradation : Chloronitrobenzenes undergo photodegradation influenced by substituent positions. This compound exhibits moderate stability, with AOPWIN modeling data classifying its photodegradation as "2-Reliable with restrictions" .

- Nucleophilic Substitution : The nitro group's electron-withdrawing effect enhances reactivity at the para position. For this compound, this facilitates thioether formation in SERT ligand synthesis .

Biological Activity

2-Chloro-5-fluoronitrobenzene (CAS Number 345-17-5) is a versatile compound with significant biological activity, particularly in the field of medicinal chemistry. This article explores its biological properties, applications in drug synthesis, and relevant case studies.

- Molecular Formula : C₆H₃ClFNO₂

- Molecular Weight : 175.54 g/mol

- Purity : >98%

- Melting Point : 37 °C – 39 °C

- Appearance : Off-white crystals

Synthesis and Applications

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds, particularly benzothiazole derivatives. It is utilized in the preparation of N,N-dimethyl-2-(2-amino-4-[18F]fluorophenylthio)benzylamine, a potent imaging agent for serotonin transporters (SERT) in positron emission tomography (PET) studies .

Antimicrobial Properties

Recent studies have highlighted the antibacterial activity of compounds derived from this compound. Specifically, derivatives such as 2-chloro-5-fluorophenol (2C5FP) have shown promising results against various bacterial strains:

- E. coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

In a disc diffusion assay, 2C5FP exhibited significant inhibition zones compared to standard antibiotics like amoxicillin, indicating its potential as an antibacterial agent .

Binding Affinity to SERT

Research indicates that this compound and its derivatives demonstrate high selectivity for serotonin transporters over norepinephrine and dopamine transporters. This selectivity is crucial for developing treatments for conditions like depression and anxiety disorders, where modulation of serotonin levels is beneficial .

Case Studies

- Antibacterial Evaluation :

- SERT Imaging Agent Development :

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-Chloro-5-fluoronitrobenzene, and how do reaction conditions influence yield?

- Answer : The compound is synthesized via diazotization and halogenation of 4-fluoro-2-nitroaniline. For example, treating 4-fluoro-2-nitroaniline with NaNO₂/HCl followed by CuCl yields this compound with a 66% yield after steam distillation . Key variables include temperature control (to avoid side reactions) and stoichiometric ratios of reagents. Conflicting melting points reported (37–39 °C vs. 73 °C) may arise from differences in purification methods or crystal polymorphism, necessitating validation via techniques like differential scanning calorimetry (DSC) .

Q. How is this compound characterized to confirm purity and structural integrity?

- Answer : High-purity (>98%) batches are verified using:

- Melting Point Analysis : Tm = 37–39 °C (though discrepancies exist; see advanced questions) .

- Mass Spectrometry : A 3:1 doublet at m/z 175 and 177 confirms the presence of chlorine isotopes .

- HPLC/GC : To detect impurities from incomplete halogenation or residual solvents .

Q. What are the key applications of this compound in medicinal chemistry?

- Answer : It serves as a fluorinated nitrobenzene building block for:

- Benzothiazole Derivatives : Synthesized via reactions with methylacetophenone and elemental sulfur, relevant to anticancer and antimicrobial research .

- Serotonin Transporter (SERT) Ligands : Fluorophenylthio-benzylamine derivatives exhibit >100-fold selectivity for SERT over dopamine/norepinephrine transporters, enabling neuropharmacology studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points)?

- Answer : Discrepancies in melting points (37–39 °C vs. 73 °C) may stem from:

- Polymorphism : Recrystallization in different solvents (e.g., hexane vs. ethanol) can yield distinct crystal forms.

- Purity Gradients : Lower-purity samples (e.g., 95% vs. >98%) may depress melting ranges. Validate via DSC and X-ray crystallography .

- Methodological Variability : Older studies lacking modern calibration standards may report inaccurate values .

Q. What strategies optimize regioselectivity in nucleophilic aromatic substitution (NAS) reactions involving this compound?

- Answer : The nitro group directs substitution to the para position relative to fluorine. To enhance regioselectivity:

- Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize transition states for NAS at the chloro position.

- Catalysts : Cu(I) salts promote Ullmann-type couplings at the chloro site, while Pd catalysts enable Suzuki-Miyaura reactions at the fluorine-adjacent position .

- Temperature Control : Lower temperatures (−20 °C) favor kinetic control over thermodynamic pathways .

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

- Answer : The electron-withdrawing nitro and fluorine groups deactivate the benzene ring, directing reactions to the chloro position. Computational studies (e.g., DFT) show:

- Hammett Constants : σₚ values for -NO₂ (+1.27) and -F (+0.06) create a net electron-deficient ring, favoring oxidative addition with Pd(0) catalysts.

- Steric Effects : Ortho-fluorine minimally hinders NAS but impacts steric bulk in Suzuki couplings .

Q. What mechanistic insights explain the high SERT binding affinity of fluorophenylthio-benzylamine derivatives synthesized from this compound?

- Answer : The fluorine atom enhances lipophilicity and metabolic stability, while the nitro group facilitates reduction to an amine in vivo. Structure-activity relationship (SAR) studies reveal:

- Fluorine Positioning : 5-Fluoro substitution optimizes π-stacking with SERT’s hydrophobic pocket.

- Thioether Linkage : Improves conformational flexibility for target engagement .

Q. Methodological Considerations

Q. How should researchers design experiments to mitigate risks associated with handling this compound?

- Answer : Safety protocols include:

Properties

IUPAC Name |

1-chloro-4-fluoro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO2/c7-5-2-1-4(8)3-6(5)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVXDJQKEEKXJBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60188055 | |

| Record name | 1-Chloro-4-fluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345-17-5 | |

| Record name | 1-Chloro-4-fluoro-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=345-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-4-fluoro-2-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000345175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-4-fluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-4-fluoro-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.870 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CHLORO-4-FLUORO-2-NITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P9ZE2DD39 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.